molecular formula C21H17ClN4O3 B2799002 6-(2-chlorophenyl)-2-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 1105220-53-8

6-(2-chlorophenyl)-2-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one

Cat. No.: B2799002
CAS No.: 1105220-53-8
M. Wt: 408.84
InChI Key: OHSDBSKGFOCSQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-chlorophenyl)-2-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one (CAS 1105220-53-8) is a synthetic small molecule with a molecular formula of C21H17ClN4O3 and a molecular weight of 408.84 g/mol . This compound features a hybrid structure incorporating both a pyridazinone and a 1,2,4-oxadiazole ring, a framework known for its relevance in medicinal chemistry. The 1,2,4-oxadiazole heterocycle is recognized as a bioisostere for ester and amide functionalities, which can improve metabolic stability and is present in several commercially available drugs . Pyridazinone derivatives, as a class, have attracted considerable research interest due to their broad spectrum of reported biological activities, including anti-inflammatory, antitumor, antifungal, and antiviral properties . This product is supplied with a minimum purity of 90% and is intended for research applications such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and biochemical screening . Researchers are exploring such hybrid molecules for their potential to interact with diverse biological targets. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-(2-chlorophenyl)-2-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O3/c1-2-28-15-9-7-14(8-10-15)21-23-19(29-25-21)13-26-20(27)12-11-18(24-26)16-5-3-4-6-17(16)22/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHSDBSKGFOCSQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)C=CC(=N3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “6-(2-chlorophenyl)-2-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Attachment of the ethoxyphenyl group: This step may involve a nucleophilic substitution reaction.

    Formation of the pyridazinone core: This can be synthesized by cyclization reactions involving appropriate precursors.

    Introduction of the chlorophenyl group: This step may involve a coupling reaction, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxyphenyl group.

    Reduction: Reduction reactions may target the oxadiazole ring or the pyridazinone core.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 6-(2-chlorophenyl)-2-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The presence of electron-withdrawing groups like chlorine can enhance the compound's interaction with cancer cell targets. Research has demonstrated that chlorinated derivatives often show improved efficacy against various cancer cell lines compared to their non-chlorinated counterparts .
  • Case Studies : A study highlighted the effectiveness of similar dihydropyridazine derivatives against breast cancer cells (MCF-7) and colon cancer cells (HCT116), showcasing IC50 values lower than those of standard chemotherapeutic agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

  • Spectrum of Activity : Preliminary tests suggest that it possesses activity against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .

Anticonvulsant Effects

There is emerging evidence that compounds with similar structural features may exhibit anticonvulsant effects:

  • Research Findings : In animal models, certain pyridazine derivatives have shown promise in reducing seizure activity. The structure–activity relationship (SAR) analysis indicates that modifications at specific positions can enhance anticonvulsant efficacy .

Synthesis and Development

The synthesis of This compound typically involves multi-step organic reactions:

  • Formation of the Dihydropyridazine Ring : This is often achieved through cyclization reactions involving hydrazine derivatives.
  • Introduction of Functional Groups : The incorporation of the chlorophenyl and ethoxyphenyl groups is a critical step that can be optimized for yield and purity.

Mechanism of Action

The mechanism of action of “6-(2-chlorophenyl)-2-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one” would depend on its specific biological target. Generally, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets could include kinases, proteases, or other enzymes involved in disease processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

6-(2,3-Dichlorophenyl)-3-(3-Methyl-1H-Pyrazol-5-yl)-6,7-Dihydro-5H-[1,2,4]Triazolo[1,5-a]Pyrimidine Structural Differences: Replaces the oxadiazole group with a triazole-pyrimidine hybrid and incorporates an additional chlorine atom at the phenyl ring. Pharmacological Relevance: Demonstrated pronounced activity in preliminary assays for kinase inhibition, suggesting that halogenation patterns critically influence target binding .

Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-Tetrahydroimidazo[1,2-a]Pyridine-5,6-Dicarboxylate Structural Differences: Features an imidazopyridine core instead of pyridazinone and includes ester and nitrophenyl groups. Functional Implications: The nitro group confers electron-withdrawing properties, altering redox behavior and solubility compared to ethoxy-substituted derivatives . Spectroscopic Data: Melting point (243–245°C) and molecular weight (51% purity) provide benchmarks for comparing thermal stability and synthetic yields .

6-[(4-Ethoxyphenyl)Sulfamoyl]-2-Hydroxyquinoline-4-Carboxylic Acid Derivatives Structural Differences: Replaces the pyridazinone-oxadiazole system with a quinoline-sulfonamide scaffold.

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) LogP* Pharmacological Notes
6-(2-Chlorophenyl)-2-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one Pyridazinone 2-Chlorophenyl, Oxadiazole-4-ethoxyphenyl ~410.8 ~3.2 Predicted kinase inhibition (in silico)
6-(2,3-Dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidine Triazolo-pyrimidine Dichlorophenyl, Methylpyrazole ~398.3 ~2.8 Active in kinase assays
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Imidazopyridine Nitrophenyl, Cyano, Ester ~563.6 ~4.1 High thermal stability (243–245°C)

*LogP values estimated using fragment-based methods.

Research Findings and Mechanistic Insights

  • Substituent Effects : The ethoxy group in the target compound may enhance metabolic stability compared to methoxy analogues, as ethoxy groups resist demethylation by cytochrome P450 enzymes .
  • Oxadiazole vs.
  • Chlorophenyl Positioning : The 2-chlorophenyl substituent in the target compound may sterically hinder rotation, favoring a planar conformation that enhances π-π stacking with aromatic residues in target proteins .

Biological Activity

The compound 6-(2-chlorophenyl)-2-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one , also known as F839-0663 , is a synthetic derivative featuring a complex structure that includes a pyridazinone core and oxadiazole moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of F839-0663 is C21H17ClN4O3C_{21}H_{17}ClN_{4}O_{3}. The structure can be represented as follows:

  • IUPAC Name : this compound
  • SMILES : CCOc(cc1)ccc1-c1noc(CN(C(C=C2)=O)N=C2c(cccc2)c2Cl)n1

Biological Activity Overview

Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit a wide range of biological activities including:

  • Anticancer Properties : Many oxadiazole derivatives have shown efficacy against various cancer cell lines. For instance, studies have documented significant cytotoxic effects against human colon adenocarcinoma (HT29), lung adenocarcinoma (A549), and breast cancer cells (MCF7) with IC50 values often in the low micromolar range .
  • Antimicrobial Activity : The oxadiazole derivatives are also noted for their antibacterial and antifungal properties. They have been tested against strains such as Staphylococcus aureus and Escherichia coli, showing promising results .

Anticancer Activity

A study highlighted the compound's ability to inhibit cell proliferation in several cancer types. For example:

  • In vitro studies demonstrated that F839-0663 exhibited an IC50 of approximately 92.4 µM against a panel of 11 cancer cell lines including HeLa (cervical cancer) and CaCo-2 (colon cancer) .

The proposed mechanisms through which F839-0663 exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Compounds with oxadiazole moieties have been shown to inhibit key enzymes involved in cancer progression and inflammation.
  • Induction of Apoptosis : Studies suggest that F839-0663 may trigger apoptotic pathways in cancer cells, leading to programmed cell death .

Case Studies

Several research articles have documented the synthesis and biological evaluation of similar compounds:

  • Villemagne et al. (2020) synthesized new oxadiazole compounds demonstrating significant anti-tubercular activity with EC values indicating potent action against Mycobacterium tuberculosis .
  • Parikh et al. (2020) reported on substituted oxadiazoles that showed effective inhibition of bacterial growth, supporting the antimicrobial potential of this class of compounds .

Comparative Biological Activity Table

Compound NameBiological ActivityIC50 ValueTarget
F839-0663Anticancer92.4 µMVarious Cancer Cell Lines
Compound 1aAnti-tubercular0.072 µMM. tuberculosis
Compound 3aAntimicrobialNot specifiedE. coli, S. aureus

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity?

The compound features a dihydropyridazinone core fused with a 1,2,4-oxadiazole ring. Substituents include a 2-chlorophenyl group (electron-withdrawing) and a 4-ethoxyphenyl moiety (electron-donating). These groups modulate electronic density, affecting nucleophilic/electrophilic reactivity and π-π stacking in biological targets. The oxadiazole ring enhances metabolic stability, while the chlorophenyl group may influence binding affinity to hydrophobic pockets in enzymes .

Q. What synthetic routes are commonly employed, and what are critical optimization parameters?

Synthesis typically involves:

  • Step 1: Formation of the oxadiazole ring via cyclization of amidoximes with carboxylic acid derivatives under reflux (e.g., in ethanol or DMF).
  • Step 2: Alkylation of the dihydropyridazinone core using a brominated oxadiazole intermediate.
  • Key parameters: Temperature control (60–80°C for cyclization), catalyst selection (e.g., K₂CO₃ for alkylation), and purification via column chromatography or recrystallization to achieve >95% purity .

Q. Which analytical techniques are essential for structural confirmation?

  • NMR spectroscopy (¹H/¹³C) to verify substituent positions and ring connectivity.
  • X-ray crystallography for absolute stereochemical assignment (critical for SAR studies).
  • HPLC-MS to assess purity and detect byproducts (e.g., unreacted intermediates) .

Advanced Research Questions

Q. How can computational chemistry predict the compound’s biological activity?

  • Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with targets like kinases or GPCRs, focusing on hydrogen bonding with the oxadiazole nitrogen and hydrophobic contacts with the chlorophenyl group.
  • DFT calculations (Gaussian 16) evaluate electronic properties (e.g., HOMO-LUMO gaps) to predict redox stability and reactivity .

Q. What strategies resolve contradictions between in vitro and in vivo activity data?

  • Issue: High in vitro potency but low in vivo efficacy.
  • Solutions:
  • Pharmacokinetic (PK) profiling: Assess bioavailability using LC-MS/MS to detect metabolic degradation (e.g., de-ethylation of the ethoxy group).
  • Prodrug design: Modify the ethoxyphenyl moiety to enhance membrane permeability.
  • Structural analogs: Compare with compounds like 6-(4-chlorophenyl)-4-(2,3-dichlorophenyl)-2-[(4-methylphenyl)methyl]-2,3,4,5-tetrahydropyridazin-3-one to identify metabolically stable scaffolds .

Q. How to optimize reaction yields while minimizing side products?

  • Problem: Competing reactions during oxadiazole formation (e.g., hydrolysis of amidoximes).
  • Approach:
  • Use Dean-Stark traps to remove water and shift equilibrium toward cyclization.
  • Screen catalysts (e.g., ZnCl₂ vs. CuI) to accelerate specific steps.
  • Example: A 15% yield increase was achieved using anhydrous DMF at 70°C .

Methodological Notes

  • Contradictory Data: When biological assays conflict, use orthogonal techniques (e.g., SPR for binding affinity, enzyme inhibition assays) to validate results .
  • Scale-Up Challenges: Pilot-scale synthesis requires solvent recovery systems (e.g., rotary evaporation for DMF) to reduce costs and environmental impact .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.